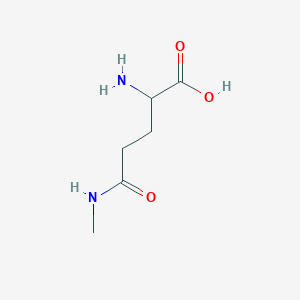

2-Amino-5-(methylamino)-5-oxopentanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-5-(methylamino)-5-oxopentanoic acid (2-AMMO-5-oxopentanoic acid), also known as 5-oxoproline, is an organic compound that is widely used in scientific research. It is a derivative of the amino acid proline and is found in various biological systems. The compound has a wide range of applications in the field of biochemistry, including in the synthesis of proteins, the regulation of enzyme activity, and the regulation of cell signaling pathways. In

Wissenschaftliche Forschungsanwendungen

Electrosynthesis of Derivatives : The electroreduction of methyl 5-nitro-4-oxopentanate, closely related to 2-Amino-5-(methylamino)-5-oxopentanoic acid, has been studied, showing that the electrochemical approach can yield various compounds including 5-amino-4-oxopentanoic acid hydrochloride (Konarev, Lukyanets, & Negrimovskii, 2007).

Synthesis from Levulinic Acid : Another study focused on synthesizing 5-Amino-4-oxopentanoic acid hydrochloride, which shares a similar structure, from levulinic acid. This demonstrates a pathway for creating derivatives of 2-Amino-5-(methylamino)-5-oxopentanoic acid (Lin Yuan, 2006).

Isotopomer Preparation : Research has been conducted on preparing isotopomers of 5-Amino-4-oxopentanoic acid, a precursor in the biosynthesis of biologically active porphyrins. This study is significant for understanding the role of 2-Amino-5-(methylamino)-5-oxopentanoic acid in biological systems (Shrestha‐Dawadi & Lugtenburg, 2003).

Pharmacotherapeutic Potential : In pharmacological research, analogs of 2-(methylamino)alkanoic acid have been studied for their potential to restrict blood-brain phenylalanine transport, indicating therapeutic applications in conditions like phenylketonuria (Vogel et al., 2013).

Methylglyoxal Formation : A study on methylglyoxal, a reactive alpha-oxoaldehyde, revealed its formation in various enzymatic reactions and its modification of amino acids, including derivatives similar to 2-Amino-5-(methylamino)-5-oxopentanoic acid. This research is relevant for understanding the compound's role in metabolic processes (Nemet, Varga-Defterdarović, & Turk, 2006).

Wirkmechanismus

Target of Action

The primary target of 2-Amino-5-(methylamino)-5-oxopentanoic acid is the NMDA receptor . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells. It plays a key role in synaptic plasticity, which is a cellular mechanism for learning and memory .

Mode of Action

2-Amino-5-(methylamino)-5-oxopentanoic acid acts as a selective NMDA receptor antagonist . It competitively inhibits the ligand (glutamate) binding site of NMDA receptors . This means that it prevents glutamate from activating the NMDA receptor by binding to the receptor itself.

Biochemical Pathways

The action of 2-Amino-5-(methylamino)-5-oxopentanoic acid on NMDA receptors affects various biochemical pathways. For instance, it can block the cellular analog of classical conditioning in the sea slug Aplysia californica, and has similar effects on Aplysia long-term potentiation (LTP), since NMDA receptors are required for both .

Result of Action

The molecular and cellular effects of 2-Amino-5-(methylamino)-5-oxopentanoic acid’s action primarily involve the inhibition of NMDA receptor activity. This can lead to a decrease in neuronal excitability and potentially affect processes such as learning and memory, which are known to involve NMDA receptor-mediated synaptic plasticity .

Eigenschaften

IUPAC Name |

2-amino-5-(methylamino)-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c1-8-5(9)3-2-4(7)6(10)11/h4H,2-3,7H2,1H3,(H,8,9)(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONXPDKGXOOORHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-(methylamino)-5-oxopentanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-3-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2633518.png)

![3-Methoxy-4-[2-oxo-2-(2,4,5-trimethylphenyl)ethoxy]benzaldehyde](/img/structure/B2633522.png)

![2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenethylacetamide](/img/structure/B2633523.png)

![1-[2-[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2633524.png)

![1-(4-Methylbenzenesulfonyl)-4-[2-(methylsulfanyl)phenyl]-1,2,3,6-tetrahydropyridine](/img/structure/B2633525.png)

![N-(pyridin-2-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2633528.png)

![N-(2-ethoxyphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2633530.png)

![N'-benzoyl-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide](/img/structure/B2633532.png)

![1-[1-(2-Chloropropanoyl)piperidin-4-yl]-1,2,4-triazole-3-carbonitrile](/img/structure/B2633536.png)